molecular formula C18H22BrNO3 B4805754 [(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine

[(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine

Cat. No.: B4805754
M. Wt: 380.3 g/mol
InChI Key: DIBIVCRTSHJWEH-UHFFFAOYSA-N
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Description

[(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine atom, methoxy groups, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may yield amine compounds .

Scientific Research Applications

[(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role as a monoamine oxidase inhibitor.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. For example, it may act as a monoamine oxidase inhibitor, affecting the breakdown of neurotransmitters in the brain. This interaction can lead to increased levels of neurotransmitters, potentially influencing mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(5-Bromo-2-methoxyphenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, in particular, can significantly influence its behavior in chemical reactions and its interaction with biological targets .

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3/c1-21-16-7-5-15(19)11-14(16)12-20-9-8-13-4-6-17(22-2)18(10-13)23-3/h4-7,10-11,20H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBIVCRTSHJWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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